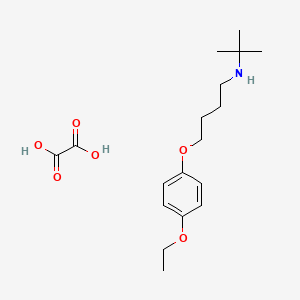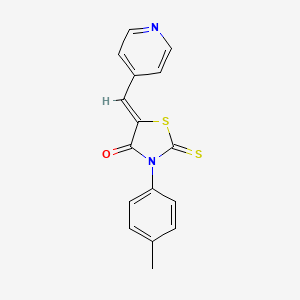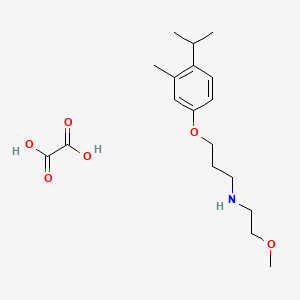![molecular formula C16H22ClNO6S B4005944 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate](/img/structure/B4005944.png)
4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate
Descripción general
Descripción
4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate is a useful research compound. Its molecular formula is C16H22ClNO6S and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0856363 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Complexation
- 4-(2-chloroethyl)morpholine hydrochloride, a related compound, has been used in synthesizing derivatives like N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2). These derivatives have shown potential in forming complexes with palladium(IIand mercury(II), indicating their relevance in organometallic chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Intermediate Synthesis in Drug Development
- Compounds structurally similar to 4-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)morpholine oxalate have been used as intermediates in synthesizing bioactive molecules. For example, Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in antiobesity agent rimonabant, was synthesized from a related compound, showcasing its importance in pharmaceutical research (Hao Zhi-hui, 2007).
Crystallography and Molecular Structure
- Related morpholine compounds have been studied for their crystal structures, providing insights into their molecular configurations, which is critical in understanding their interactions and potential applications in materials science. For instance, the study of N‐(4‐Methoxybenzoyl)‐N′‐[2‐(morpholinium‐1‐yl)ethyl]thiourea thiocyanate helps in understanding the intricate molecular interactions (Yusof & Yamin, 2005).
Inhibitors in Biochemical Research
- Analogues of this compound have been optimized for inhibiting Src kinase activity, highlighting their potential in biochemical and medical research aimed at understanding cellular processes and developing therapeutic agents (Boschelli et al., 2001).
Antimicrobial Activity
- Some derivatives of morpholine, similar in structure to the compound , have been synthesized and shown to possess antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and understanding microbial resistance mechanisms (Bektaş et al., 2010).
Chemical Reactions and Mechanisms
- Research on morpholine derivatives also extends to understanding their reactivity and involvement in chemical reactions. For example, the study of the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate catalyzed by morpholine provides valuable insights into reaction mechanisms and kinetics, beneficial for synthetic chemistry (Paula et al., 2012).
Propiedades
IUPAC Name |
4-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S.C2H2O4/c15-13-1-3-14(4-2-13)19-12-11-18-10-7-16-5-8-17-9-6-16;3-1(4)2(5)6/h1-4H,5-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUHAFWUQSOLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(allylthio)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](2-methoxyphenyl)methanone](/img/structure/B4005873.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005885.png)
![N-[2-(3-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4005886.png)
![10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005898.png)

![Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005910.png)
![4-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005916.png)


amine oxalate](/img/structure/B4005932.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)

![2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005956.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
